molecular formula C6H8N2 B2674074 2-Ethylpyrimidine CAS No. 60544-11-8

2-Ethylpyrimidine

Cat. No. B2674074
CAS RN: 60544-11-8
M. Wt: 108.144
InChI Key: RILVNLMOTMFTMQ-UHFFFAOYSA-N
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Description

2-Ethylpyrimidine is a chemical compound with the CAS Number: 60544-11-8 . It has a molecular weight of 108.14 and is typically in liquid form .


Synthesis Analysis

Pyrimidines, including 2-Ethylpyrimidine, can be synthesized through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The IUPAC name for 2-Ethylpyrimidine is the same as its common name . Its InChI Code is 1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3 , and its InChI key is RILVNLMOTMFTMQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrimidines, including 2-Ethylpyrimidine, can undergo various chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines .


Physical And Chemical Properties Analysis

2-Ethylpyrimidine is a liquid at room temperature . The compound is colorless .

Scientific Research Applications

    Drug Discovery

    • Field: Medical Sciences
    • Application: Perimidine derivatives have been used in drug discovery due to their ability to interact with different proteins and form complexes with metals .
    • Methods: Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .
    • Results: This has led to the preparation of different bioactive molecules .

    Polymer Chemistry

    • Field: Industrial Chemistry
    • Application: Perimidine derivatives have applications in polymer chemistry .
    • Methods: The methods extend to the preparation of industrially applicable molecules .
    • Results: This has led to advancements in polymer chemistry .

    Photosensors

    • Field: Electronics
    • Application: Perimidine derivatives have been used in the development of photosensors .
    • Methods: Their distinct behavior in various ranges of light makes them suitable for this application .
    • Results: This has led to advancements in the field of photosensors .

    Dye Industries

    • Field: Industrial Chemistry
    • Application: Perimidine derivatives have applications in dye industries .
    • Methods: The methods extend to the preparation of industrially applicable molecules .
    • Results: This has led to advancements in dye industries .

    Catalytic Activity in Organic Synthesis

    • Field: Organic Chemistry
    • Application: Perimidine derivatives have been used as catalysts in organic synthesis .
    • Methods: Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .
    • Results: This has led to advancements in organic synthesis .

    Anti-inflammatory Effects

    • Field: Medical Sciences
    • Application: Pyrimidines have shown a range of pharmacological effects including anti-inflammatory effects .
    • Methods: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

    Antioxidants

    • Field: Medical Sciences
    • Application: Pyrimidines have shown a range of pharmacological effects including antioxidant effects .
    • Methods: The antioxidant effects of pyrimidines are attributed to their ability to neutralize harmful free radicals in the body .
    • Results: A large number of pyrimidines exhibit potent antioxidant effects .

    Antibacterial

    • Field: Medical Sciences
    • Application: Pyrimidines have shown a range of pharmacological effects including antibacterial effects .
    • Methods: The antibacterial effects of pyrimidines are attributed to their ability to inhibit the growth of harmful bacteria .
    • Results: A large number of pyrimidines exhibit potent antibacterial effects .

    Antiviral

    • Field: Medical Sciences
    • Application: Pyrimidines have shown a range of pharmacological effects including antiviral effects .
    • Methods: The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of viruses .
    • Results: A large number of pyrimidines exhibit potent antiviral effects .

    Antifungal

    • Field: Medical Sciences
    • Application: Pyrimidines have shown a range of pharmacological effects including antifungal effects .
    • Methods: The antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of harmful fungi .
    • Results: A large number of pyrimidines exhibit potent antifungal effects .

    Antituberculosis

    • Field: Medical Sciences
    • Application: Pyrimidines have shown a range of pharmacological effects including antituberculosis effects .
    • Methods: The antituberculosis effects of pyrimidines are attributed to their ability to inhibit the growth of Mycobacterium tuberculosis .
    • Results: A large number of pyrimidines exhibit potent antituberculosis effects .

    Anticancer

    • Field: Medical Sciences
    • Application: Pyrimidines have shown a range of pharmacological effects including anticancer effects .
    • Methods: The anticancer effects of pyrimidines are attributed to their ability to inhibit the growth of cancer cells .
    • Results: A large number of pyrimidines exhibit potent anticancer effects .

Safety And Hazards

The safety information for 2-Ethylpyrimidine includes several hazard statements such as H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

Pyrimidines, including 2-Ethylpyrimidine, have immense applications in life sciences, medical sciences, and industrial chemistry . They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILVNLMOTMFTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpyrimidine

Citations

For This Compound
49
Citations
HR Henze, JL McPHERSON - The Journal of Organic Chemistry, 1953 - ACS Publications
… Preparation of 4,e-dibromo-2-ethylpyrimidine. As rapidly as possible and with minimum … When 4,6-dibromo-2-ethylpyrimidine was prepared like its dichloro analog, by ether extraction …
Number of citations: 11 pubs.acs.org
IP Kodonidi, DS Anenko… - Farmaciya …, 2021 - cardiosomatics.orscience.ru
… The yield of 6-methyl-2-ethylpyrimidine-4(1H)-one derivatives was found to be higher than that of 2-methyl-6-ethylpyrimidine-4(1H)-one. The difference in the yields of the reaction …
Number of citations: 22 cardiosomatics.orscience.ru
TQ Vu, NV Yudin, AA Kushtaev, TX Nguyen… - ACS …, 2021 - ACS Publications
… In an acid medium (0.1–99.5% H 2 SO 4 ), 4,6-dihydroxypyrimidine, 6-hydroxy-2-methylpyrimidine-4(3H)-one, and 6-hydroxy-2-ethylpyrimidine-4(3H)-one have two protonation stages, …
Number of citations: 2 pubs.acs.org
J Okada, S Morita, M Tsuchiya - … zasshi: Journal of the …, 1976 - pubmed.ncbi.nlm.nih.gov
[Formation of 2-ethylpyrimidine from trimethylenediamine over platinum group metal-A1203 caralysts and its kinetics study (author's transl)] [Formation of 2-ethylpyrimidine from …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
HC Van der Plas, B Haase, B Zuurdeeg… - Recueil des Travaux …, 1966 - Wiley Online Library
… In order to depress these undesirable intermolecular reactions we carried out an experiment, in which an ethereal solution of 4-chloro-2ethylpyrimidine (111) was added very slowly to a …
Number of citations: 30 onlinelibrary.wiley.com
DJ Buurman, HC Van Der Plas - Journal of heterocyclic …, 1987 - Wiley Online Library
… From 9a and 9b respectively, a mixture of the corresponding imino compounds 10a,b and 2-ethylpyrimidine (lb) or 2-i-propylpyrimidine (lc), respectively, was found, as indicated by the '…
Number of citations: 7 onlinelibrary.wiley.com
JLV Winkle, JD McClure… - The Journal of Organic …, 1966 - ACS Publications
… Heating I to 250 with a palladium catalyst gave 4-amino-2-ethylpyrimidine as a degradation product. Oxidation with potassium permanganate afforded l,5,9-triazacyclododecane-4,8,12-…
Number of citations: 3 pubs.acs.org
AY Tikhonov, LB Volodarskii, OA Vakolova… - Chemistry of …, 1981 - Springer
… Only 4-bromomethyl-6-methyl- (IIIb) and 4,6-bis(bromomethyl)-2-ethylpyrimidine 1,3-dioxlde (IVb) were isolated from the products of the reaction of 1,3-dloxlde Ib with bromine. The …
Number of citations: 2 link.springer.com
JW Hull Jr, K Otterson - The Journal of Organic Chemistry, 1992 - ACS Publications
… If diamine 4 isused in excess, 2-ethylpyrimidine is also formed from the reaction of 4 over the palladium catalyst.11 Diamide 7 formed on the alumina bedappears to pass through the …
Number of citations: 3 pubs.acs.org
C Temple Jr, JA Montgomery - The Journal of Organic Chemistry, 1966 - ACS Publications
… intermediate, 5-amino-4,6-dichloro-2-ethylpyrimidine, by standard procedures (see … -6-chloro-2-ethylpyrimidine.—A solution of 5amino-4,6-dichloro-2-ethylpyrimidine (10.7g) in …
Number of citations: 13 pubs.acs.org

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